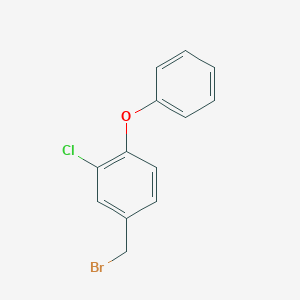
Methyl 4-chloro-2-methylquinazoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-2-methylquinazoline-6-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2. It is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and are used in various pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-methylquinazoline-6-carboxylate typically involves the reaction of 4-chloro-2-methylquinazoline with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chloro-2-methylquinazoline-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Various substituted quinazoline derivatives.
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Hydrolysis: 4-chloro-2-methylquinazoline-6-carboxylic acid.
Applications De Recherche Scientifique
Methyl 4-chloro-2-methylquinazoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of Methyl 4-chloro-2-methylquinazoline-6-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt various cellular pathways, leading to the desired biological effects. The compound’s structure allows it to interact with DNA and proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-chloro-6-methylquinazoline-2-carboxylate
- Methyl 4-chloro-2-methyl-6-quinazolinecarboxylate
Uniqueness
Methyl 4-chloro-2-methylquinazoline-6-carboxylate is unique due to its specific substitution pattern on the quinazoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H9ClN2O2 |
|---|---|
Poids moléculaire |
236.65 g/mol |
Nom IUPAC |
methyl 4-chloro-2-methylquinazoline-6-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-13-9-4-3-7(11(15)16-2)5-8(9)10(12)14-6/h3-5H,1-2H3 |
Clé InChI |
VNBHDJYQRFLNFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C(C=C2)C(=O)OC)C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{1-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl}acetic acid](/img/structure/B15305665.png)


![methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B15305694.png)
![Ethyl 6-azaspiro[3.4]octane-5-carboxylate](/img/structure/B15305695.png)



